molecular formula C10H12O3 B12874996 1-(2,6-Dihydroxyphenyl)butan-1-one CAS No. 10121-26-3

1-(2,6-Dihydroxyphenyl)butan-1-one

Cat. No.: B12874996
CAS No.: 10121-26-3
M. Wt: 180.20 g/mol
InChI Key: GMFURTWBEPILKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dihydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a butanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dihydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,6-dihydroxyacetophenone with butanone under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(2,6-Dihydroxyphenyl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,6-Dihydroxyphenyl)butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its dual hydroxyl groups and butanone moiety make it a versatile compound for various chemical transformations and research applications .

Properties

CAS No.

10121-26-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H12O3/c1-2-4-7(11)10-8(12)5-3-6-9(10)13/h3,5-6,12-13H,2,4H2,1H3

InChI Key

GMFURTWBEPILKH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC=C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.